3,5-Difluoro-N,N-dimethylaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-difluoro-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-11(2)8-4-6(9)3-7(10)5-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFWPIDPPNCVHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443641 | |
| Record name | 3,5-Difluoro-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123855-25-4 | |
| Record name | 3,5-Difluoro-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Precursor Chemistry of 3,5 Difluoro N,n Dimethylaniline
Methodologies for the Construction of the 3,5-Difluorinated Aniline (B41778) Scaffold
The introduction of two fluorine substituents in the 3 and 5 positions relative to an amino or nitro functional group is a difficult task. google.com Several synthetic routes have been developed to achieve this, primarily involving multi-step processes or catalytic reactions.
Multi-Step Approaches from Halogenated Nitrobenzene (B124822) Intermediates
One established route to 3,5-difluoroaniline (B1215098), a direct precursor to the target molecule, begins with halogenated nitrobenzene intermediates. google.comgoogle.com A notable example starts from 2,4,5-trichloronitrobenzene. This multi-stage process involves a sequence of reactions to replace chlorine atoms with fluorine and subsequently reduce the nitro group. google.com
A similar strategy involves the nitration of 1,3-dichloro-4,6-difluorobenzene to yield 2,6-dichloro-3,5-difluoronitrobenzene. google.com The desired 3,5-difluoroaniline can then be prepared from this intermediate through a reaction with hydrogen that removes the chlorine atoms and reduces the nitro group. google.com Another pathway starts from 2,4-difluoroaniline, which undergoes a five-stage synthesis, including nitration and removal of the original amino group, to ultimately yield 3,5-difluoronitrobenzene (B45260), which is then reduced. google.com
These multi-step syntheses, while effective, can be complex and may require stringent reaction conditions.
Catalytic Amination Reactions for Aryl Halide Functionalization
Catalytic amination reactions offer a more direct approach to forming the C-N bond in aniline synthesis. researchgate.netorganic-chemistry.org These methods typically involve the reaction of an aryl halide with an ammonia (B1221849) source in the presence of a metal catalyst. researchgate.netorganic-chemistry.org
For the synthesis of 3,5-difluoroaniline, a key precursor, 1-bromo-3,5-difluorobenzene (B42898) can be aminated using aqueous ammonia with cuprous oxide as a catalyst. google.com Similarly, 3,5-difluorochlorobenzene can be reacted with ammonia in the presence of a copper compound and other metals like iron, nickel, or zinc. google.com
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds and can be applied to the synthesis of various anilines. nih.govyoutube.com While direct amination with ammonia can be challenging, alternative ammonia equivalents can be employed. youtube.com The choice of ligand is crucial in these reactions to ensure high yields and prevent side reactions. researchgate.net
| Starting Material | Reagents | Catalyst | Product | Reference |
| 1-Bromo-3,5-difluorobenzene | Aqueous Ammonia | Cuprous Oxide | 3,5-Difluoroaniline | google.com |
| 3,5-Difluorochlorobenzene | Ammonia, Solvent | Copper compound, other metals | 3,5-Difluoroaniline | google.com |
| Aryl Halides | Ammonia | Copper or Palladium complexes | Primary Arylamines | researchgate.netorganic-chemistry.org |
Advanced Fluorination Techniques Applicable to N,N-Dimethylaniline Derivatives
Direct fluorination of N,N-dimethylaniline derivatives presents its own set of challenges, including regioselectivity. Advanced techniques have been developed to address these issues.
Regioselective Halogenation via N-Oxide Intermediates
The use of N,N-dimethylaniline N-oxides allows for controlled and regioselective halogenation of the aromatic ring. nih.gov Treatment of N,N-dimethylaniline N-oxides with thionyl halides can lead to the formation of halogenated N,N-dimethylanilines. nih.gov Specifically, thionyl bromide tends to yield 4-bromo-N,N-dimethylanilines, while thionyl chloride favors the formation of 2-chloro-N,N-dimethylanilines. nih.gov This method provides a pathway to introduce halogens at specific positions, which could then potentially be exchanged for fluorine in subsequent steps.
Photoinduced Difluoroalkylation Protocols for Arylamines
Photoinduced methods offer a modern and mild approach for the difluoroalkylation of anilines. acs.orgnih.govnih.gov These protocols can be transition-metal-free and operate under visible light. nih.gov One approach involves the use of an organic photocatalyst, such as Eosin Y, to promote the difluoroalkylation of anilines with reagents like ethyl difluoroiodoacetate. acs.orgnih.gov Another strategy utilizes the formation of an electron donor-acceptor (EDA) complex between the aniline and the difluoroalkylating agent, which upon photoirradiation, leads to the desired product. acs.orgnih.gov These methods are particularly effective for electronically rich anilines. nih.gov
| Method | Key Features | Reagents | Catalyst/Conditions | Reference |
| N-Oxide Halogenation | High regioselectivity | Thionyl bromide or chloride | N/A | nih.gov |
| Photoinduced Difluoroalkylation | Mild, transition-metal-free | Ethyl difluoroiodoacetate | Eosin Y, visible light | acs.orgnih.gov |
| EDA Complex Formation | Efficient, straightforward | Ethyl difluoroiodoacetate | Photoirradiation | acs.orgnih.gov |
General Synthetic Considerations and Methodological Advancements for Related Analogues
The synthesis of fluorinated anilines, in general, is an active area of research due to their importance in various fields. numberanalytics.comepo.org The development of novel fluorinating agents and catalytic systems is ongoing. nih.gov For instance, N-fluoropyridinium salts have emerged as effective and easy-to-handle fluorinating reagents. nih.gov
The synthesis of related analogues often involves similar strategies, such as the reduction of a corresponding nitro compound. For example, 3,5-difluoronitrobenzene can be reduced to 3,5-difluoroaniline. chemicalbook.com The choice of synthetic route often depends on the availability and cost of starting materials, as well as the desired scale of the reaction. google.comepo.org
Chemical Reactivity and Mechanistic Investigations of 3,5 Difluoro N,n Dimethylaniline
Exploration of Reaction Pathways and Intermediate Formation
The reactivity of 3,5-Difluoro-N,N-dimethylaniline is governed by the interplay between the electron-donating dimethylamino group and the electron-withdrawing fluorine atoms. This dynamic influences the formation of key intermediates in chemical transformations.
Electron Donor-Acceptor (EDA) complexes are transient species formed by the association of an electron-rich donor molecule with an electron-poor acceptor. While specific studies on EDA complexes involving this compound are not extensively documented, the behavior of similar aniline (B41778) derivatives provides insight into its potential to form such complexes. For instance, anilines have been shown to form EDA complexes with reagents like ethyl difluoroiodoacetate. nih.gov In such a complex, the aniline derivative acts as the electron donor. The formation of the EDA complex can be facilitated by visible light, leading to subsequent chemical reactions. nih.gov
For this compound, the electron-donating character of the nitrogen atom is tempered by the inductive effect of the two fluorine atoms. However, it can still be expected to form EDA complexes with suitable electron acceptors. The formation of such a complex would likely be an initial step in various transformations, activating the molecule for subsequent bond-forming events.
Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, enabling a wide range of functionalization reactions. mdpi.com N,N-dimethylaniline and its derivatives are excellent substrates for these transformations due to their favorable redox potentials. The general mechanism involves the single-electron oxidation of the aniline to form a radical cation.
In the case of this compound, the presence of the fluorine atoms increases the oxidation potential compared to the non-fluorinated analogue. However, it remains a viable substrate for oxidation by a sufficiently potent photoexcited catalyst. Following oxidation, the resulting radical cation can undergo various transformations. One common pathway is the deprotonation of an N-methyl group to form an α-amino radical. This radical is a key intermediate in C-C and C-N bond-forming reactions. For example, in reactions with maleimides, this radical can initiate a cyclization process to form tetrahydroquinolines. researchgate.net
Another possibility is the direct reaction of the aniline radical cation in electrophilic aromatic substitution-type reactions. The distribution of the positive charge in the radical cation is influenced by the fluorine substituents, which can direct incoming nucleophiles or radical species to specific positions on the aromatic ring.
Derivatization and Functionalization of the Aromatic Ring System
The aromatic ring of this compound is amenable to various functionalization reactions, although the directing effects of the substituents must be considered. The powerful ortho,para-directing influence of the dimethylamino group is modulated by the deactivating, meta-directing fluorine atoms. This can lead to complex regiochemical outcomes in electrophilic aromatic substitution reactions.
However, modern synthetic methods, such as directed C-H functionalization, offer more precise control over the site of derivatization. While specific examples for this compound are not abundant in the literature, the principles of these reactions are applicable. For example, palladium-catalyzed C-H activation reactions, often guided by a directing group, could be employed to introduce new substituents at the C2, C4, or C6 positions.
Furthermore, the inherent nucleophilicity of the aniline nitrogen allows for reactions such as N-oxide formation or quaternization. The resulting products can then undergo further transformations.
Applications as a Key Building Block in Complex Organic Synthesis
The unique electronic properties of this compound make it a valuable building block for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. nih.gov Anilines and their derivatives are common coupling partners in these reactions. While the parent compound, 3,5-difluoroaniline (B1215098), can be used in Suzuki cross-coupling reactions to form C-C bonds, the N,N-dimethyl derivative can also participate in various coupling processes. mdpi.com
For instance, after appropriate halogenation of the aromatic ring (e.g., bromination or iodination), this compound can serve as a substrate in Suzuki, Buchwald-Hartwig, and other cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups. The fluorine atoms can enhance the stability of the resulting products and modulate their electronic properties.
The table below summarizes the potential of this compound derivatives in cross-coupling reactions.
| Reaction Type | Coupling Partner | Potential Product | Significance |
| Suzuki Coupling | Arylboronic acid | Arylated this compound | Construction of biaryl structures |
| Buchwald-Hartwig Amination | Amine | Diaminophenyl derivative | Synthesis of complex amines |
| Sonogashira Coupling | Terminal alkyne | Alkynylated this compound | Introduction of linear carbon scaffolds |
This table represents potential applications based on the known reactivity of similar aniline derivatives.
The structural and electronic features of this compound are advantageous for the design of advanced molecular architectures. The difluorinated phenyl ring can act as a rigid scaffold, while the dimethylamino group provides a site for further functionalization or can participate in non-covalent interactions.
One area of application is in the synthesis of heterocyclic compounds. As mentioned, N,N-dimethylanilines can be used to construct tetrahydroquinoline frameworks through photoredox-catalyzed reactions with maleimides. researchgate.net The fluorine atoms in the resulting products would be expected to influence their biological activity and physical properties.
Furthermore, the electron-poor nature of the fluorinated aromatic ring can be exploited in the synthesis of materials with interesting photophysical or electronic properties. For example, its incorporation into conjugated polymers or small molecules for organic electronics could be a promising area of research. The fluorine atoms can lower the energy levels of the molecular orbitals, which is a key consideration in the design of organic semiconductors.
Spectroscopic Characterization and Computational Studies of 3,5 Difluoro N,n Dimethylaniline
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides a powerful tool for the detailed structural analysis of 3,5-Difluoro-N,N-dimethylaniline, offering insights into the chemical environment of its constituent nuclei.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic and methyl protons. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the methyl protons of the N,N-dimethyl group appear as a singlet. The aromatic protons, influenced by the fluorine substituents, exhibit more complex splitting patterns. The proton at the C2 and C6 positions and the proton at the C4 position will show characteristic multiplicities due to coupling with the adjacent fluorine atoms.
| Proton | Chemical Shift (ppm) | Multiplicity |
| N(CH₃)₂ | ~2.9 | Singlet |
| Ar-H | ~6.3-6.5 | Multiplet |
Table 1: Representative ¹H NMR data for this compound.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides further structural confirmation by identifying the carbon framework of the molecule. The spectrum will display signals for the methyl carbons and the aromatic carbons. The carbon atoms directly bonded to fluorine (C3 and C5) will exhibit a large coupling constant (¹JCF), appearing as a doublet. The other aromatic carbons will also show smaller couplings to the fluorine atoms. chemicalbook.com
| Carbon | Chemical Shift (ppm) | C-F Coupling (Hz) |
| N(CH₃)₂ | ~40 | - |
| C1 | ~152 | - |
| C2/C6 | ~95 | |
| C3/C5 | ~164 | ~245 (¹JCF) |
| C4 | ~98 |
Table 2: Representative ¹³C NMR data for this compound.
Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis of Fluorinated Moieties
¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atoms in the molecule. wikipedia.org For this compound, the two fluorine atoms are chemically equivalent and will therefore give rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of fluorine atoms attached to an aromatic ring. The signal will be split into a triplet by coupling to the two adjacent aromatic protons (H2 and H4, and H6 and H4 respectively).
Mass Spectrometry (MS) for Accurate Molecular Mass Determination
Mass spectrometry is employed to determine the precise molecular weight of this compound and to confirm its elemental composition.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which can be used to deduce the elemental formula of the compound with high confidence. For this compound (C₈H₉F₂N), the calculated monoisotopic mass is approximately 157.0703 Da. nih.gov Experimental HRMS data would be expected to align closely with this theoretical value, confirming the molecular formula. rsc.org
Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis
Infrared (IR) Spectroscopy
Key expected vibrational modes for this compound would include:
C-H stretching vibrations of the aromatic ring, typically appearing in the 3100-3000 cm⁻¹ region. researchgate.net
C-H stretching vibrations of the methyl groups, expected in the 3000–2850 cm⁻¹ range. researchgate.net
C-N stretching vibrations , which for N,N-dimethylaniline are observed around 1350 cm⁻¹. The presence of fluorine atoms might slightly shift this frequency.
C-F stretching vibrations , which are typically strong and found in the region of 1350-1000 cm⁻¹.
Aromatic C=C stretching vibrations , usually observed in the 1600-1450 cm⁻¹ range.
The absence of N-H stretching bands (typically around 3300-3500 cm⁻¹) is a clear indicator of the tertiary amine nature of N,N-dimethylaniline. researchgate.net
Table 1: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 |
| Methyl C-H | Stretching | 3000-2850 |
| Aromatic C=C | Stretching | 1600-1450 |
| C-N | Stretching | ~1350 |
| C-F | Stretching | 1350-1000 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. A detailed experimental Raman spectrum for this compound is not widely published. However, based on studies of similar molecules like N,N-dimethylaniline and 3,5-difluoroaniline (B1215098), certain characteristic Raman bands can be anticipated. researchgate.netresearchgate.netchemicalbook.com
For N,N-dimethylaniline, Raman spectra have been recorded and analyzed, showing characteristic bands for the phenyl ring and the dimethylamino group. researchgate.netchemicalbook.com For instance, the ring breathing mode is a strong and characteristic Raman band for benzene (B151609) derivatives. In the case of 3,5-difluoroaniline, a medium intensity band at 1031 cm⁻¹ in the FT-Raman spectrum has been assigned to the ring breathing mode. researchgate.net
Table 2: Anticipated Raman Shifts for this compound
| Functional Group/Vibration | Expected Raman Shift (cm⁻¹) |
| Ring Breathing Mode | ~1030 |
| Aromatic C-H Stretching | 3100-3000 |
| Methyl C-H Stretching | 3000-2850 |
| C-F Stretching | 1350-1000 |
Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties
The electronic spectra of aromatic amines are characterized by transitions involving the π-system of the benzene ring and the non-bonding electrons of the nitrogen atom.
The UV-Vis absorption spectrum of N,N-dimethylaniline in cyclohexane (B81311) exhibits an absorption maximum at 251 nm, which is attributed to a π→π* transition. photochemcad.com The introduction of two fluorine atoms at the 3 and 5 positions of the benzene ring is expected to influence the energy of these transitions. Fluorine atoms are electron-withdrawing through the inductive effect but can act as weak π-donors. The net effect on the absorption spectrum would depend on the interplay of these electronic influences.
Generally, electronic transitions in such molecules can be classified as:
π→π transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π orbital and are typically intense. libretexts.org
n→π transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen atom) to an antibonding π orbital. They are generally less intense than π→π* transitions. libretexts.org
The solvent can also play a significant role in the position of absorption bands. Polar solvents can stabilize the ground state of molecules with lone pairs, leading to a blue shift (shift to higher energy) of n→π* transitions. libretexts.orgresearchgate.net
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. For N,N-dimethylaniline in cyclohexane, the fluorescence quantum yield has been reported to be 0.19. photochemcad.com The excited state dynamics of anilines can be complex, involving processes such as internal conversion, intersystem crossing, and, in some cases, dissociation. hw.ac.ukresearchgate.net
Time-resolved spectroscopic studies on aniline (B41778) and its methylated derivatives have revealed that upon UV excitation, multiple electronic states can be populated, and their subsequent decay pathways can be influenced by molecular structure. hw.ac.ukresearchgate.net For instance, in aniline, a non-adiabatic coupling between the S1(ππ) and S2(3s/πσ) states plays a crucial role in its photodynamics. hw.ac.uk The presence of methyl groups on the nitrogen atom, as in N,N-dimethylaniline, can alter these dynamics. hw.ac.ukresearchgate.net
The introduction of fluorine atoms in this compound would further modify the excited state landscape and dynamics. The strong electron-withdrawing nature of fluorine could affect the energies of the involved excited states and the rates of radiative and non-radiative decay processes. researchgate.netrsc.org
Theoretical and Computational Chemistry Investigations
Computational methods, particularly Density Functional Theory (DFT), are invaluable tools for understanding the molecular and electronic properties of molecules.
DFT calculations can provide detailed insights into the geometry, vibrational frequencies, and electronic structure of this compound. researchgate.net Studies on the parent molecule, N,N-dimethylaniline, have been performed using DFT methods to determine its molecular structure and analyze its vibrational spectra. researchgate.netresearchgate.netresearchgate.net
For N,N-dimethylaniline, computational studies have shown that the molecule adopts a quasi-planar structure for the Ph-NC2 fragment, which is a result of p-π interaction between the nitrogen lone pair and the phenyl ring. researchgate.net Similar calculations for this compound would elucidate the effect of the fluorine substituents on the molecular geometry, such as bond lengths and angles.
Furthermore, DFT calculations can be used to predict the IR and Raman spectra, which can then be compared with experimental data for accurate vibrational assignments. researchgate.net The electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also be calculated. The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and the energy of the lowest electronic transition. researchgate.net
Table 3: Computationally Investigated Properties of Related Aniline Derivatives
| Compound | Computational Method | Investigated Properties | Reference |
| N,N-dimethylaniline | DFT (B3LYP/cc-pVTZ) | Molecular geometry, torsional potential | researchgate.net |
| N,N-dimethylaniline | DFT (B3LYP/6-31+G(d,p)) | Vibrational frequencies, molecular electronic potential surface | researchgate.net |
| 3,5-difluoroaniline | DFT | Molecular structure, vibrational spectra, NLO, NBO, reactivity descriptors | researchgate.net |
Studies of Conformational Stability and Intramolecular Interactions
The conformational landscape of this compound is primarily defined by the orientation of the N,N-dimethylamino group relative to the plane of the difluorinated benzene ring. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the geometries, energies, and vibrational frequencies of different conformers. By performing geometry optimization calculations, researchers can identify stable conformers and the transition states that connect them on the potential energy surface.
For a molecule like this compound, a key parameter is the pyramidalization at the nitrogen atom and the torsional or dihedral angle describing the rotation of the dimethylamino group. The presence of two fluorine atoms at the meta positions can influence the electronic environment of the ring and, consequently, the preferred conformation of the amino substituent through electronic and steric effects. Intramolecular interactions, such as weak hydrogen bonds between the methyl hydrogens and the fluorine atoms or the phenyl ring, can also contribute to the relative stability of different conformations.
Theoretical calculations can predict the relative energies of these conformers, indicating which structure is most likely to be populated at a given temperature. The analysis of the vibrational frequencies calculated for each optimized geometry confirms whether the structure is a true minimum (a stable conformer with all real frequencies) or a transition state (characterized by one imaginary frequency).
Table 1: Illustrative Conformational Analysis Data for this compound
This table represents the kind of data that would be generated from a DFT study on the conformational stability of the title compound. The energy values are hypothetical and serve to illustrate the analysis.
| Conformer | C-N-C-C Dihedral Angle (°) | Relative Energy (kcal/mol) | Number of Imaginary Frequencies | Stability |
| Conformer A | 0 | 1.5 | 1 | Transition State |
| Conformer B | 30 | 0.0 | 0 | Global Minimum |
| Conformer C | 90 | 3.2 | 1 | Transition State |
Homo-Lumo Analysis and Electronic Transition Modeling
The electronic properties of this compound can be elucidated through the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. nih.gov
Computational methods like DFT are widely used to calculate the energies of these orbitals. sciencepg.comresearchgate.net For aromatic amines, the HOMO is typically a π-orbital distributed over the phenyl ring and the nitrogen atom, while the LUMO is often a π*-antibonding orbital located on the aromatic ring. acs.org The presence of electron-withdrawing fluorine atoms and the electron-donating dimethylamino group significantly modulates the energies of these orbitals.
From the HOMO and LUMO energies, several key quantum chemical descriptors can be calculated to predict reactivity:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Hardness (η) = (I - A) / 2
Chemical Potential (μ) = -(I + A) / 2
Electrophilicity Index (ω) = μ² / (2η)
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov Furthermore, Time-Dependent DFT (TD-DFT) calculations can model the electronic absorption spectrum by predicting the energies and oscillator strengths of electronic transitions, such as π→π* and n→π* transitions, which are characteristic of such chromophores. nih.govglobalresearchonline.net
Table 2: Illustrative Frontier Orbital and Reactivity Data for this compound
This table presents hypothetical data derived from a typical DFT analysis to illustrate the electronic properties of the compound.
| Parameter | Value (eV) | Description |
| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.90 | Indicator of chemical stability and reactivity |
| Ionization Potential (I) | 5.85 | Energy required to remove an electron |
| Electron Affinity (A) | 0.95 | Energy released when an electron is added |
| Chemical Hardness (η) | 2.45 | Resistance to change in electron configuration |
| Electrophilicity Index (ω) | 1.37 | Measure of electrophilic character |
In Silico Studies of Molecular Interactions and Binding Affinities
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery and molecular biology for understanding the interaction between a ligand, such as this compound, and the binding site of a target protein. researchgate.net
The process involves placing the ligand into the binding site of a macromolecular target (e.g., an enzyme or receptor) in various orientations and conformations. A scoring function is then used to estimate the binding affinity, typically reported as a binding energy in kcal/mol. nih.gov Lower binding energy values indicate a more stable ligand-protein complex and a higher predicted affinity.
For aniline derivatives, key interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking with amino acid residues in the protein's active site. nih.govuomisan.edu.iq In the case of this compound, the fluorine atoms can participate in hydrogen bonding or other electrostatic interactions, while the aromatic ring can engage in π-stacking with residues like phenylalanine, tyrosine, or tryptophan. The dimethylamino group can also act as a hydrogen bond acceptor. These computational studies can guide the synthesis of more potent and selective analogs by predicting how structural modifications might affect binding affinity.
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
This table provides a hypothetical example of results from a molecular docking simulation, demonstrating how the binding affinity and specific molecular interactions are reported.
| Parameter | Result |
| Target Protein (PDB ID) | e.g., 1KZN |
| Binding Energy (kcal/mol) | -7.8 |
| Interacting Residues | TYR 88, PHE 102, VAL 120, SER 122 |
| Interaction Types | |
| π-π Stacking | TYR 88, PHE 102 |
| Hydrogen Bond | SER 122 (with Fluorine atom) |
| Hydrophobic Interaction | VAL 120 |
Research Applications of 3,5 Difluoro N,n Dimethylaniline in Specialized Fields
Materials Science Research and Functional Materials Development
In the field of materials science, the incorporation of fluorine atoms into organic molecules can significantly alter their electronic properties, stability, and intermolecular interactions. This has led to the investigation of 3,5-Difluoro-N,N-dimethylaniline as a building block for novel functional materials.
Exploration in Azo Dye Chemistry and Pigment Development
Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), represent a vast and important class of synthetic colorants. nih.gov The synthesis of azo dyes typically involves a diazotization reaction of a primary aromatic amine followed by a coupling reaction with an electron-rich species. epo.org While N,N-dimethylaniline is a common coupling component in the synthesis of azo dyes, the introduction of fluorine atoms, as in this compound, is explored for its potential to modify the color and properties of the resulting dyes. researchgate.netnih.gov
The electron-withdrawing nature of fluorine atoms can influence the electronic transitions within the dye molecule, potentially leading to shifts in the absorption spectrum and, consequently, the observed color. Research in this area investigates how the specific placement of two fluorine atoms in the meta positions of the aniline (B41778) ring, combined with the electron-donating dimethylamino group, affects the final properties of the azo dye. These properties include not only the color and its intensity but also the dye's stability and fastness on various substrates. nih.gov
Table 1: Key Components in Azo Dye Synthesis
| Role | Compound Example |
| Diazo Component | Aniline |
| Coupling Component | N,N-dimethylaniline |
| Modified Coupling Component | This compound |
This table illustrates the role of this compound as a modified coupling component in the synthesis of azo dyes.
Investigation of UV-Protective Properties in Fluorinated Dyes
The search for effective ultraviolet (UV) light absorbers is crucial for protecting materials from photodegradation. Certain organic molecules can absorb harmful UV radiation and dissipate the energy through non-destructive pathways. The incorporation of fluorine into dye molecules is an area of interest for developing materials with enhanced UV-protective properties. While specific studies on azo dyes derived from this compound for UV protection are not extensively documented in publicly available literature, the general field of trisaryl-1,3,5-triazine ultraviolet light absorbers is an active area of patent application, suggesting a broader interest in novel UV-absorbing structures. google.com The photophysical properties of azo-dye films are a subject of theoretical and experimental investigation to understand how molecular ordering influences their interaction with light. aps.org
Medicinal and Pharmaceutical Chemistry Investigations
The introduction of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Consequently, fluorinated anilines and their derivatives are valuable intermediates in the synthesis of pharmaceuticals. uva.nl
Design and Synthesis of Potential Antineoplastic Agents
The search for novel anticancer (antineoplastic) agents is a significant area of pharmaceutical research. nih.gov While direct studies showcasing the antineoplastic activity of compounds derived specifically from this compound are not prominent in the available literature, the broader class of N,N-dimethylaniline derivatives has been investigated for pharmacological activities. For instance, some N,N-dimethylaniline derivatives have been explored as potential ferroptosis inhibitors, a type of programmed cell death implicated in cancer. researchgate.net Furthermore, azo dyes based on N,N-dimethylaniline derivatives have been synthesized and evaluated for their potential as pharmacological agents, including anticancer properties. researchgate.net The synthesis of novel compounds with potential anticancer activity, such as N-(3,5-dimethoxyphenyl)acridin-9-amine, involves the use of substituted anilines. researchgate.net
Role in the Synthesis of Therapeutically Relevant Compounds
3,5-Difluoroaniline (B1215098), a closely related compound, is recognized as a useful intermediate for pharmaceuticals and agricultural chemicals. epo.org Patented processes exist for the preparation of 3,5-difluoroaniline, highlighting its importance as a synthetic building block. google.comgoogle.com The N,N-dimethylated form, this compound, serves as a more complex building block that can be incorporated into larger, therapeutically relevant molecules. The synthesis of meta-substituted anilines is of significant interest for accessing anti-psychotic drugs. nih.gov The development of methods for the enantioretentive N-arylation of cyclic α-substituted amines to produce chiral tertiary anilines, which are valuable in medicinal chemistry, underscores the importance of aniline derivatives in drug discovery. acs.org
Table 2: Related Compounds and their Significance
| Compound | CAS Number | Significance |
| This compound | 123855-25-4 | Building block for functional materials and potential pharmaceuticals. nih.govoakwoodchemical.comechemi.comaobchem.com |
| 3,5-Difluoroaniline | 372-39-4 | Intermediate for pharmaceuticals and agricultural chemicals. nih.gov |
| N,N-Dimethylaniline | 121-69-7 | Precursor to dyes and used in polymer curing. merckmillipore.com |
| 3,5-Dimethylaniline (B87155) | 108-69-0 | Used in dye and pigment synthesis. nih.gov |
This interactive table provides information on this compound and related compounds.
Analysis of Pharmaceutical Contaminants and Impurities
The synthesis of active pharmaceutical ingredients (APIs) is a multi-step process that can lead to the formation of process-related impurities. Regulatory agencies require the identification, characterization, and control of these impurities to ensure the safety and efficacy of drug products. Substituted anilines can sometimes be present as impurities in pharmaceutical manufacturing. While there is no specific information in the reviewed literature identifying this compound as a known pharmaceutical contaminant, the general principle of analyzing for such process-related impurities is a critical aspect of pharmaceutical quality control.
Agrochemistry Research for Active Ingredient Development
There is limited direct evidence in scientific literature detailing the use of this compound in the development of specific agrochemical active ingredients. However, fluorinated aromatic compounds are a well-established class of intermediates in the synthesis of modern pesticides. The introduction of fluorine atoms into a molecule can significantly alter its biological activity, metabolic stability, and physicochemical properties, often leading to enhanced efficacy of the final product.
The general role of fluorinated anilines in agrochemistry suggests that this compound could serve as a valuable building block. It is plausible that this compound could be utilized in the synthesis of novel herbicides, fungicides, or insecticides. The dimethylamino group might be retained in the final active ingredient or could serve as a directing group or be modified during the synthetic sequence. Further research and publication in this specific area are needed to confirm its role.
Table 1: Potential Agro-Active Ingredient Classes Utilizing Fluorinated Anilines
| Agrochemical Class | Potential Role of Fluorinated Aniline Intermediate |
| Herbicides | Precursor for active ingredients targeting specific weed enzymes. |
| Fungicides | Building block for compounds that inhibit fungal growth. |
| Insecticides | Component in the synthesis of molecules with insect-specific neurotoxic effects. |
Catalysis: Use as a Reagent or Ligand Component in Organic Transformations
In organic transformations, N,N-dimethylaniline derivatives are known to participate in or influence various reactions. The fluorine atoms in this compound would electronically modify the aniline ring, potentially influencing the catalytic activity or selectivity in reactions where it or its derivatives are used. For instance, it could be investigated as a component in the development of new ligands for cross-coupling reactions or as a basic activator or scavenger in other organic transformations. Without specific research findings, its role remains speculative.
Table 2: Theoretical Catalytic Applications of this compound
| Catalytic Role | Potential Application in Organic Transformation |
| Ligand Component | Formation of metal complexes for cross-coupling reactions (e.g., Suzuki, Heck). |
| Organic Base | Catalyst or promoter in reactions requiring base-mediation. |
| Reagent | Starting material for the synthesis of more complex organocatalysts. |
Environmental Chemistry and Toxicology Research Pertaining to Fluorinated N,n Dimethylanilines
Environmental Fate and Transport Studies
The environmental behavior of a chemical is governed by its physical and chemical properties, which dictate its persistence, degradation, and potential to accumulate in organisms. For fluorinated anilines, the number and position of fluorine atoms are critical determinants of their environmental fate.
The strong carbon-fluorine (C-F) bond makes many fluorinated organic compounds resistant to degradation, leading to environmental persistence. nih.govnih.gov Research on the aerobic biodegradation of different fluoroanilines (FAs) demonstrates that the degree of fluorine substitution significantly impacts their degradability. One study revealed that as the number of fluorine atoms on the aniline (B41778) ring increases, a longer enrichment period is required for microbial cultures to achieve degradation. scbt.com This suggests that di- and tri-fluorinated anilines are more persistent than their mono-fluorinated counterparts. scbt.com
The maximum specific degradation rates for various fluoroanilines were found to decrease with increased fluorination, as detailed in the table below. scbt.com This trend implies that 3,5-Difluoro-N,N-dimethylaniline may exhibit significant persistence in aerobic environments.
Table 1: Aerobic Degradation Rates of Fluoroanilines by Mixed Bacterial Cultures
| Compound | Enrichment Time (days) | Maximum Specific Degradation Rate (mg FA / g VSS h) |
|---|---|---|
| 4-Fluoroaniline (4-FA) | 26 | 22.48 ± 0.55 |
| 2,4-Difluoroaniline (2,4-DFA) | 51 | 15.27 ± 2.04 |
| 2,3,4-Trifluoroaniline (2,3,4-TFA) | 165 | 8.84 ± 0.93 |
Data sourced from a study on the aerobic degradation of fluoroanilines. scbt.com
The degradation pathways for fluoroanilines are believed to involve meta-cleavage of the aromatic ring. scbt.com While aniline itself is readily biodegradable, its halogenated derivatives are generally more resistant to microbial attack. epa.govnj.govepa.gov In soil, aniline can be mineralized, but a significant portion often becomes bound to humic acids, forming residues that are less accessible to degradation. epa.gov The presence of fluorine atoms, known for their strong electron-withdrawing nature, deactivates the aromatic ring towards oxidative metabolism, further contributing to the compound's persistence. nih.govepa.gov
The potential for a chemical to bioaccumulate in organisms is often estimated using its octanol-water partition coefficient (log Kow). Aniline has a low log Kow of 0.90, suggesting that it does not significantly bioaccumulate in aquatic organisms and is readily depurated. nj.gov However, halogenation can alter a compound's lipophilicity and, consequently, its bioaccumulation potential.
While specific bioaccumulation data for this compound are unavailable, the persistence of fluorinated compounds raises concerns about their potential to accumulate in soil, water, and biota. nih.gov For the related compound N,N-dimethylaniline, its cationic form (pKa of 5.15) is expected to bind to soil, which could influence its bioavailability to organisms. Given the stability of the C-F bond, there is a possibility that fluorinated anilines could lead to the formation of persistent bound residues in soil, making bioaccumulation and biomagnification processes within the soil food chain a relevant consideration. epa.gov
Ecotoxicological Impact Assessments on Aquatic Systems
Aromatic amines are recognized as a hazard to freshwater ecosystems. They can enter water bodies through various pathways, leading to pollution that is toxic to aquatic life, potentially causing species depletion and habitat degradation. The toxicity of aniline and its derivatives to aquatic organisms has been documented across various species.
Data specific to this compound is not readily found, but studies on aniline and chlorinated anilines provide insight into the potential ecotoxicological effects of this class of compounds. For example, 3,5-dichloroaniline (B42879) is noted as being neurotoxic and nephrotoxic. Toxicity often varies with the degree and position of halogenation. The table below summarizes acute toxicity data for aniline in several freshwater species.
Table 2: Acute Aquatic Toxicity of Aniline
| Species | Endpoint | Concentration (µg/L) |
|---|---|---|
| Pimephales promelas (Fathead minnow) | 96-h LC50 | 15,700 (Chronic NOEC) |
| Daphnia magna (Water flea) | 48-h LC50 | 80 |
| Ceriodaphnia dubia (Water flea) | 48-h LC50 | 190 (Geometric mean) |
| Gammarus pulex (Amphipod) | 96-h LC50 | 112,000 |
Data sourced from Australian and New Zealand guidelines for fresh and marine water quality. nj.gov
The selective toxicity of such compounds may have implications for the structure of aquatic communities. For instance, some fluorinated compounds have shown high toxicity to cyanobacteria and duckweed at low concentrations. Given that aniline derivatives can disrupt growth, reproduction, and development in aquatic organisms, fluorinated N,N-dimethylanilines warrant investigation to characterize their specific risks to aquatic ecosystems.
Advanced Toxicological Investigations
Toxicological studies on N,N-dimethylaniline and other substituted anilines provide a foundation for understanding the potential hazards of this compound. The primary mechanisms of toxicity for aromatic amines often involve metabolic activation into reactive intermediates that can damage cellular macromolecules like DNA.
Genotoxicity is a general property of many aniline derivatives. The mechanism is often linked to the metabolic N-oxidation of the amine group by cytochrome P450 enzymes to form N-hydroxylamines. These intermediates can be further converted into highly reactive nitrenium ions that form covalent adducts with DNA, leading to mutations. An alternative pathway involves the generation of reactive oxygen species (ROS), which can cause oxidative damage to DNA.
Studies on N,N-dimethylaniline (DMA) and N,N-dimethyl-p-toluidine (DMPT) indicate they are chromosome-damaging (aneugenic) agents. While they were not mutagenic in the Salmonella (Ames) test, they induced numerical chromosome aberrations in hamster V79 cells and showed a significant clastogenic effect at high doses.
Table 3: Genotoxicity Findings for N,N-Dimethylaniline (DMA) and N,N-Dimethyl-p-toluidine (DMPT)
| Assay | Compound | Result |
|---|---|---|
| Salmonella (Ames) Test | DMA, DMPT | Non-mutagenic |
| In vivo DNA Damage (Alkaline Elution) | DMA, DMPT | Weakly positive |
| In vitro Micronucleus Test (V79 cells) | DMA, DMPT | Clearly positive (aneugenic) |
| In vitro Clastogenicity (V79 cells) | DMA, DMPT | Significant at highest dose |
Data sourced from a genotoxicity analysis of N,N-dimethylaniline and N,N-dimethyl-p-toluidine.
Research on 2,6- and 3,5-dimethylaniline (B87155) further supports the role of ROS in the mutagenicity of this chemical class. Substitution on the aniline ring can influence genotoxicity. For example, the introduction of a fluorine atom at the 4-position of N-hydroxy-2,6-dimethylaniline was found to reduce its mutagenic frequency in S. typhimurium strains TA100 and TA98, suggesting that fluorination can modulate the genotoxic potential of these molecules.
Long-term exposure to aniline and its derivatives can lead to cumulative health effects, often involving the spleen, liver, and blood-forming systems. Chronic exposure to aniline in animals has been linked to tumors of the spleen.
A 13-week subchronic toxicity study of N,N-dimethylaniline administered to rats and mice revealed several dose-related effects. No mortality was observed, but significant clinical signs and pathological changes were noted. These findings suggest that the spleen is a primary target organ for the toxicity of N,N-dimethylaniline.
Table 4: Summary of Subchronic Toxicity Findings for N,N-Dimethylaniline in Rodents
| Finding | Species | Details |
|---|---|---|
| Clinical Signs | Rats, Mice | Cyanosis and decreased motor activity in a dose-dependent manner. |
| Body Weight | Male Rats | Significant decrease in body weight gain at higher doses. |
| Organ Effects | Rats, Mice | Splenomegaly (enlarged spleen) observed in all treated groups. |
| Histopathology | Rats, Mice | Presence of hemosiderin (an iron-storage complex) in the spleen, liver, testes, and kidney. |
| Hematopoietic System | Rats | Bone marrow hyperplasia and increased hematopoiesis in the spleen. |
| Hematopoietic System | Mice | Increased hematopoiesis in the spleen and liver. |
Data sourced from a 13-week toxicity study of N,N-dimethylaniline.
Continuous exposure of rats to N,N-dimethylaniline has also been reported to cause increased hemoglobin levels and other hematological effects. These studies indicate that chronic exposure to N,N-dimethylaniline and, by extension, potentially its fluorinated derivatives, can induce significant stress on the hematopoietic system and lead to pathological changes in several key organs.
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 4-Fluoroaniline | 4-FA |
| 2,4-Difluoroaniline | 2,4-DFA |
| 2,3,4-Trifluoroaniline | 2,3,4-TFA |
| Aniline | - |
| N,N-dimethylaniline | DMA |
| N,N-dimethyl-p-toluidine | DMPT |
| 2,6-Dimethylaniline | 2,6-DMA |
| 3,5-Dimethylaniline | 3,5-DMA |
| N-hydroxy-2,6-dimethylaniline | - |
| N-hydroxy-4-fluoro-2,6-DMA | - |
Reproductive and Developmental Toxicity Research
A comprehensive search of publicly available scientific literature and toxicological databases has revealed a significant lack of specific research on the reproductive and developmental toxicity of this compound. While studies exist for the related compound N,N-dimethylaniline, the strict focus of this article on the difluorinated analogue prevents the inclusion of that data. At present, no dedicated studies evaluating the effects of this compound on reproductive endpoints or its potential for developmental harm have been identified.
Carcinogenicity Assessments and Tumorigenic Potential
Similarly, there is a notable absence of carcinogenicity assessments and studies on the tumorigenic potential specifically for this compound in the available scientific literature. International bodies and regulatory agencies have not published evaluations on the carcinogenic risk of this particular chemical. Research into the potential of this compound to cause or promote tumor growth has not been documented in accessible records.
Future Research Trajectories and Emerging Paradigms
Innovations in Sustainable and Green Synthetic Methodologies
The development of environmentally benign and efficient synthetic routes to 3,5-Difluoro-N,N-dimethylaniline is a key area of future research. Traditional methods for the synthesis of fluorinated and N-alkylated anilines often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Modern approaches are focusing on green chemistry principles to overcome these limitations.
One promising strategy involves a two-step synthesis starting from the readily available industrial chemical 1,3,5-trichlorobenzene (B151690). This process first converts 1,3,5-trichlorobenzene to 3,5-difluorochlorobenzene, which is then aminated to produce 3,5-difluoroaniline (B1215098). ethernet.edu.et The subsequent N,N-dimethylation of 3,5-difluoroaniline is another critical step where green methodologies can be implemented.
Catalytic N-methylation using more environmentally friendly C1 sources like methanol (B129727) or even carbon dioxide is a significant area of interest. o6env.com Research into heterogeneous catalysts, such as those based on ruthenium or nickel, is showing promise for the efficient and selective N,N-dimethylation of anilines. johnfhuntregeneration.co.uk These catalysts offer the advantages of easy separation and recyclability, contributing to a more sustainable process.
Furthermore, mechanochemical methods, which involve synthesis in the solid state with minimal or no solvent, are being explored for the synthesis of related fluorinated imines. epa.gov The application of such solvent-free techniques to the synthesis of this compound could dramatically reduce the environmental footprint of its production.
| Green Chemistry Approach | Key Features | Potential Application to this compound Synthesis |
| Catalytic N-Methylation | Use of methanol or CO2 as C1 source, heterogeneous catalysts (e.g., Ru, Ni). o6env.comjohnfhuntregeneration.co.uk | Direct, atom-economical synthesis from 3,5-difluoroaniline. |
| Mechanochemical Synthesis | Solvent-free or low-solvent conditions, reduced waste. epa.gov | Environmentally friendly production of the final compound or key intermediates. |
| Flow Chemistry | Improved safety, scalability, and control over reaction parameters. | Continuous and efficient production with minimized risk. |
| Biocatalysis | Use of enzymes for specific transformations under mild conditions. | Potential for highly selective and sustainable synthesis steps. |
Discovery of Novel Reactivity and Catalytic Systems
The unique electronic nature of this compound, arising from the electron-withdrawing fluorine atoms and the electron-donating N,N-dimethylamino group, suggests a rich and underexplored reactivity profile. Future research is expected to uncover novel transformations and develop new catalytic systems to exploit this reactivity for the synthesis of complex molecules.
One area of significant potential is the catalytic C-H activation of the aromatic ring. The fluorine substituents can influence the regioselectivity of C-H functionalization, allowing for the direct introduction of new functional groups at specific positions. This would provide a powerful tool for the rapid diversification of the this compound scaffold.
Cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are also expected to be a major focus. While these reactions are well-established for many aniline (B41778) derivatives, the development of catalytic systems that are highly efficient and selective for this compound and its derivatives will be crucial. For instance, micellar Suzuki cross-coupling has been successfully applied to dibromoanilines, suggesting a potential green route for the functionalization of dihaloanilines.
The electrophilic and nucleophilic aromatic substitution reactions of this compound also warrant further investigation. The fluorine atoms are expected to deactivate the ring towards electrophilic attack, while also activating the positions ortho and para to them for nucleophilic aromatic substitution. Understanding and controlling this reactivity will open up new avenues for the synthesis of novel compounds.
| Reaction Type | Potential for this compound | Key Research Focus |
| C-H Activation | Direct functionalization of the aromatic ring. | Development of regioselective catalysts. |
| Cross-Coupling Reactions | Introduction of aryl, alkyl, and other groups. | Design of efficient and selective catalytic systems. |
| Electrophilic Substitution | Introduction of nitro, halogen, and other groups. | Overcoming the deactivating effect of fluorine atoms. |
| Nucleophilic Aromatic Substitution | Displacement of fluorine atoms with other nucleophiles. | Exploration of the scope and limitations of the reaction. |
Integration into Advanced Functional Materials and Optoelectronic Devices
The distinct electronic properties of this compound make it an attractive building block for the development of advanced functional materials and optoelectronic devices. The interplay between the electron-donating and electron-withdrawing groups can be harnessed to tune the optical and electronic characteristics of materials.
In the field of organic electronics, particularly in the design of organic light-emitting diodes (OLEDs), aniline derivatives are often used as hole-transporting materials or as components of emissive layers. The introduction of fluorine atoms can have a profound impact on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for efficient charge injection and transport in OLEDs. The fluorine atoms in this compound are expected to lower both the HOMO and LUMO levels, which could lead to improved stability and efficiency in OLED devices.
Furthermore, the nonlinear optical (NLO) properties of N,N-dimethylaniline derivatives have been the subject of theoretical studies. These studies suggest that the NLO response can be significantly influenced by the nature of the substituents on the aromatic ring. The unique substitution pattern of this compound could lead to materials with interesting NLO properties, with potential applications in areas such as optical switching and frequency conversion.
The incorporation of this compound into functional polymers is another promising research direction. By polymerizing derivatives of this compound, it may be possible to create new materials with tailored electronic, optical, and physical properties for a variety of applications, including sensors, coatings, and advanced composites.
Deeper Elucidation of Structure-Activity Relationships in Biological Contexts
The introduction of fluorine atoms into drug molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The presence of two fluorine atoms in this compound makes it and its derivatives interesting candidates for drug discovery and development.
Future research will likely focus on the systematic synthesis of a library of this compound derivatives and the evaluation of their biological activities against a range of therapeutic targets. This will involve the detailed elucidation of structure-activity relationships (SAR) to understand how modifications to the molecule affect its biological function. For example, studies on other fluorinated anilines have shown their potential as anti-inflammatory and anticancer agents.
In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will play a crucial role in guiding the design of new derivatives with improved potency and selectivity. These computational approaches can help to predict how the molecule will interact with a biological target and can prioritize the synthesis of the most promising compounds.
A study on the toxicity of 3,5-difluoroaniline in earthworms has already identified potential biomarkers of exposure. ethernet.edu.et Further research into the metabolic pathways and potential toxicity of this compound and its derivatives will be essential to ensure their safety for any potential therapeutic applications.
Comprehensive Risk Assessment and Environmental Remediation Strategies
As with any chemical compound that has the potential for widespread use, a thorough understanding of its environmental fate, transport, and potential toxicity is crucial. Future research will need to address the comprehensive environmental risk assessment of this compound.
Studies on the biodegradation of fluorinated anilines have shown that the presence of fluorine atoms can significantly affect the rate and pathway of degradation. Research has indicated that the biodegradation of fluorinated aromatic compounds often involves microbial attack on the non-fluorinated parts of the molecule. researchgate.net The biodegradation of this compound is likely to be influenced by the number and position of the fluorine atoms, with an expectation of slower degradation compared to its non-fluorinated counterpart. One study found that increased fluorine substitution in fluoroanilines led to longer enrichment times for degrading microbial cultures. researchgate.net
The ecotoxicity of this compound towards a range of organisms will need to be evaluated to determine its potential impact on ecosystems. This will involve studies on its acute and chronic toxicity to aquatic and terrestrial organisms.
Q & A
Q. What is the optimized synthetic route for 3,5-Difluoro-N,N-dimethylaniline, and what factors influence its yield?
The compound is synthesized via reductive alkylation of 3,5-difluoroaniline using paraformaldehyde (10 equiv) and NaBHCN (5 equiv) in acetic acid (0.2 M) at ambient conditions. The crude product is neutralized with ice-cold 40% NaOH and purified via column chromatography (silica gel, EtO:petroleum ether = 1:9 v/v), yielding 48% . Key factors affecting yield include stoichiometric control of NaBHCN (to minimize over-reduction) and efficient removal of acetic acid during neutralization.
Q. How can researchers validate the purity and structural integrity of this compound?
Purity can be confirmed using gas chromatography (GC) or HPLC with a polar stationary phase (e.g., Carbowax 20M-KOH), while structural validation employs H/C NMR and mass spectrometry. For example, H NMR should show distinct signals for N,N-dimethyl groups (δ ~2.8–3.1 ppm) and aromatic protons (δ ~6.5–7.0 ppm with coupling patterns for fluorine substituents) . Cross-referencing with NIST spectral libraries ensures accuracy .
Q. What safety protocols are recommended for handling this compound?
While specific toxicity data for this derivative is limited, its parent compound (N,N-dimethylaniline) is classified as Group 3 (not classifiable as carcinogenic to humans) by IARC . Standard protocols include using PPE (gloves, goggles, lab coats), working in a fume hood, and avoiding skin contact. Waste should be segregated and disposed via certified hazardous waste services .
Advanced Research Questions
Q. How do fluorine substituents influence the regioselectivity of C–H functionalization in catalytic reactions?
The electron-withdrawing fluorine atoms at the 3,5-positions direct para-selective C–H olefination in Pd/S,O-ligand catalytic systems. This is attributed to fluorine’s inductive effects, which polarize the aromatic ring and stabilize transition states at the para position. Mechanistic studies using deuterium labeling and kinetic isotope effects (KIEs) are recommended to validate this hypothesis .
Q. What are the competing reaction pathways when this compound undergoes thermolysis or strong base treatment?
Under thermolytic conditions (e.g., 180°C), Stevens or Sommelet rearrangements may occur, producing benzylated derivatives (e.g., p-benzyl-N,N-dimethylaniline). Byproduct identification requires GC-MS with diverse stationary phases (e.g., silicones) and high-resolution NMR to distinguish regioisomers. Contradictions in product distributions under varying conditions (e.g., base strength) should be analyzed via kinetic studies .
Q. Can this compound serve as a precursor for bioactive molecules, such as enzyme inhibitors?
Structural analogs like 3,5-difluoro-2-hydroxybenzoic acid exhibit enzyme inhibitory activity due to their resemblance to salicylic acid. Researchers can derivatize this compound via electrophilic substitution (e.g., nitration, sulfonation) or cross-coupling (e.g., Suzuki-Miyaura) to generate libraries for screening against targets like cyclooxygenase (COX) or DNA methyltransferases .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model frontier molecular orbitals (FMOs) to predict sites for electrophilic/nucleophilic attack. PubChem’s 3D structure data (SDF/MOL files) and SMILES strings (CN(C)c1cc(F)cc(F)c1) enable software like Gaussian or ORCA to simulate reaction pathways and transition states .
Q. What analytical challenges arise in distinguishing positional isomers of fluorinated aniline derivatives?
Isomeric purity (e.g., 2,4- vs. 3,5-substitution) can be resolved via F NMR, where coupling constants and chemical shifts differ significantly. For example, 3,5-difluoro substitution shows a symmetrical splitting pattern, whereas 2,4-substitution exhibits asymmetry. High-resolution mass spectrometry (HRMS) further confirms molecular formulas .
Methodological Considerations
Q. How should researchers address contradictions in reported yields for similar synthetic routes?
Discrepancies may arise from variations in reagent purity, solvent drying, or workup efficiency. Systematic optimization via Design of Experiments (DoE) frameworks, such as response surface methodology (RSM), can identify critical parameters (e.g., NaBHCN equivalents, reaction time) .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
Scaling up requires careful temperature control (to prevent exothermic side reactions) and in-line purification techniques (e.g., continuous flow chromatography). Process analytical technology (PAT), such as FTIR monitoring, enables real-time tracking of reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
